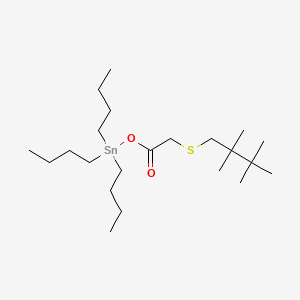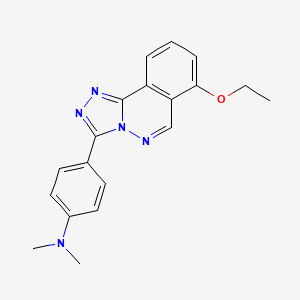
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized with phthalic anhydride under acidic conditions to yield the desired triazolophthalazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolophthalazines with various functional groups.
Applications De Recherche Scientifique
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function . Molecular docking studies have shown that it can interact with proteins involved in cancer cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo(4,3-a)pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their anticancer properties.
Phthalazine derivatives: These compounds have a similar phthalazine core and are known for their diverse biological activities.
Uniqueness
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and bioavailability, while the ethoxy group provides additional sites for chemical modification .
Propriétés
Numéro CAS |
87540-43-0 |
|---|---|
Formule moléculaire |
C19H19N5O |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-(7-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19N5O/c1-4-25-17-7-5-6-15-16(17)12-20-24-18(21-22-19(15)24)13-8-10-14(11-9-13)23(2)3/h5-12H,4H2,1-3H3 |
Clé InChI |
YXLVDYVQRPEGHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1C=NN3C2=NN=C3C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


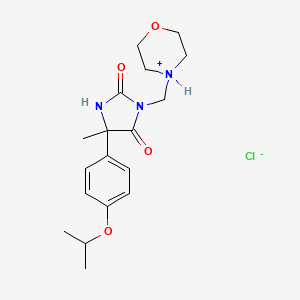
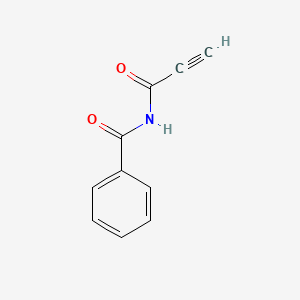


![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
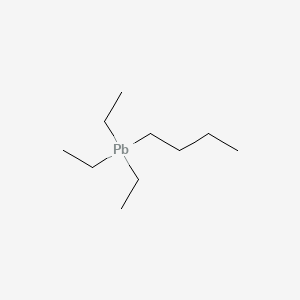
] ester](/img/structure/B13781787.png)

![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
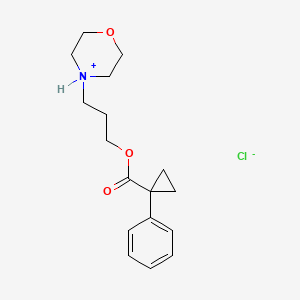
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
